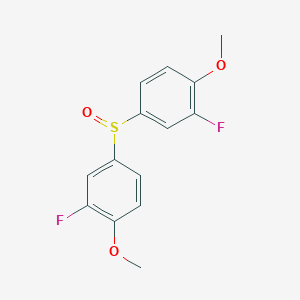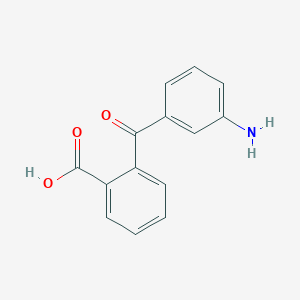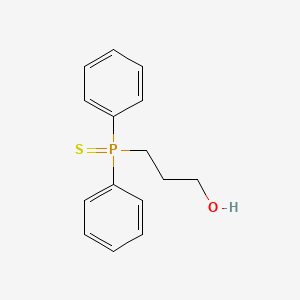![molecular formula C25H20BNO2 B14740130 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate CAS No. 5610-95-7](/img/structure/B14740130.png)
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is a Schiff base compound that has garnered attention due to its unique structural and chemical properties Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+2-Aminophenol→2-(E)-[(2-Hydroxyphenyl)imino]methylphenyl diphenylborinate
The reaction is usually carried out in ethanol, and the mixture is refluxed for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Ethers, esters, and other substituted products.
科学的研究の応用
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate involves its ability to form complexes with metal ions. The azomethine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form stable complexes. These complexes can exhibit various catalytic, electronic, and biological activities depending on the nature of the metal ion and the specific application.
類似化合物との比較
Similar Compounds
- 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is unique due to the presence of the diphenylborinate group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in nonlinear optical technologies and as a ligand in coordination chemistry.
特性
CAS番号 |
5610-95-7 |
|---|---|
分子式 |
C25H20BNO2 |
分子量 |
377.2 g/mol |
IUPAC名 |
2-[(2-diphenylboranyloxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C25H20BNO2/c28-24-17-9-8-16-23(24)27-19-20-11-7-10-18-25(20)29-26(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-19,28H |
InChIキー |
HIEUGCNYUYVKKU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NC4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)


![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)




![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
